
1-(Chloromethyl)-3-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Chloromethyl)-3-fluoro-5-nitrobenzene” is a type of organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring, which is an aromatic hydrocarbon, substituted with a chloromethyl, a fluoro, and a nitro group .
Synthesis Analysis
Chloromethylation is a common method used to introduce a chloromethyl group into an aromatic compound. This process typically involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would consist of a benzene ring with a chloromethyl group, a fluoro group, and a nitro group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .
Chemical Reactions Analysis
Ethers, such as chloromethyl ethers, are known to undergo cleavage reactions in the presence of strong acids like HBr or HI. This results in the formation of an alcohol and an alkyl halide product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .
Aplicaciones Científicas De Investigación
Dissociative Electron Attachment to Nitrobenzene Derivatives : Research by Asfandiarov et al. (2007) on nitrobenzene derivatives, including chloro- and fluoro-substituted compounds, investigated the temporary anion states and dissociative electron attachment. This study is significant in understanding the electron attachment energies and the structures of negative ions formed, which are crucial in fields like mass spectrometry and electron transmission spectroscopy (Asfandiarov et al., 2007).
Mechanisms of Substituent Replacement in Nitrobenzenes : Khalfina and Vlasov (2005) examined the relative mobilities of nitro groups and fluorine atoms in meta-substituted nitrobenzenes, exploring how they react with phenols. This study provides insights into the reactivity and potential applications of substituted nitrobenzenes in organic synthesis (Khalfina & Vlasov, 2005).
Synthesis and Characterization of Fluoro-Nitrobenzene Derivatives : The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, as reported by Sweeney et al. (2018), is relevant for understanding the chemical properties and potential applications of fluoro-nitrobenzene compounds in various industrial and research settings (Sweeney, McArdle, & Aldabbagh, 2018).
SNAr Reactions of Halogeno-Nitrobenzenes : Research by Crampton et al. (2007) on the kinetics of SNAr reactions of 1-halogeno-nitrobenzenes provides insights into the reactivity of these compounds, which is crucial for their application in organic synthesis (Crampton, Emokpae, & Isanbor, 2007).
Preparation of Fluoroanilines from Fluoronitrobenzenes : A study by Wen-xia (2014) on the hydrogenation of chloro-fluoro nitrobenzene to produce chloro-fluoro aniline demonstrates the practical application of this compound in the synthesis of aniline derivatives (Wen-xia, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSPDIZWBMOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718832 |
Source


|
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
CAS RN |
1214344-25-8 |
Source


|
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


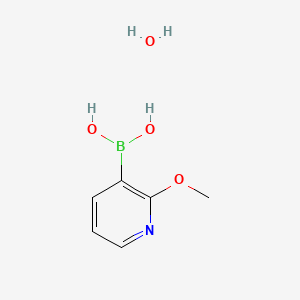
![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)
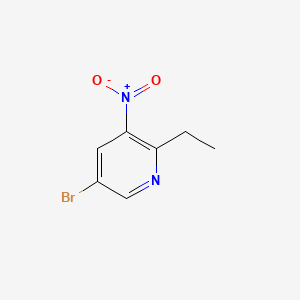
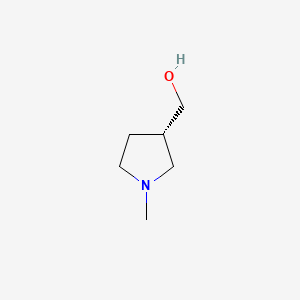


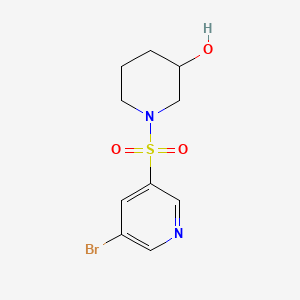

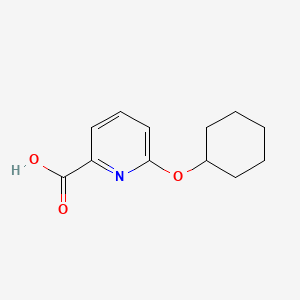
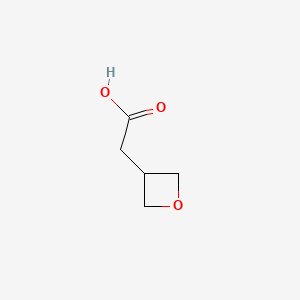
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)
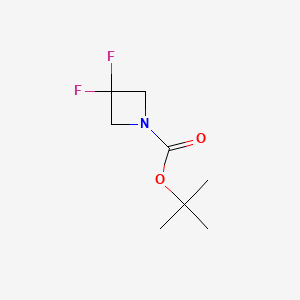
![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)